molecular formula C27H26O3 B12420284 Nabumetone-d6 Dimer Impurity

Nabumetone-d6 Dimer Impurity

Cat. No.: B12420284
M. Wt: 404.5 g/mol
InChI Key: UMTKETXRHOPDDD-WFGJKAKNSA-N
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Description

Nabumetone-d6 Dimer Impurity is a deuterated form of Nabumetone, a non-steroidal anti-inflammatory drug (NSAID) used primarily for the treatment of osteoarthritis and rheumatoid arthritis. The dimer impurity is often studied to understand the stability, degradation, and potential side effects of the parent drug, Nabumetone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nabumetone-d6 Dimer Impurity involves the deuteration of Nabumetone, followed by dimerization. The deuteration process typically involves the replacement of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. The dimerization can be achieved through various chemical reactions, including oxidative coupling or catalytic processes .

Industrial Production Methods

Industrial production of this compound follows stringent guidelines to ensure purity and consistency. The process involves large-scale deuteration and dimerization reactions, followed by purification steps such as crystallization, filtration, and chromatography to isolate the desired impurity .

Chemical Reactions Analysis

Types of Reactions

Nabumetone-d6 Dimer Impurity undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Nabumetone-d6 Dimer Impurity has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Nabumetone.

    Biology: Used in biological studies to understand the metabolic pathways and potential side effects of Nabumetone.

    Medicine: Used in pharmaceutical research to develop safer and more effective NSAIDs.

    Industry: Used in the quality control and assurance of Nabumetone production.

Mechanism of Action

The mechanism of action of Nabumetone-d6 Dimer Impurity is similar to that of Nabumetone. It acts as a prodrug, which is metabolized in the body to produce 6-methoxy-2-naphthylacetic acid (6-MNA). This metabolite inhibits cyclooxygenase (COX) enzymes, reducing the production of prostaglandins that cause inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are the arachidonic acid cascade .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nabumetone-d6 Dimer Impurity is unique due to its deuterated nature, which provides distinct advantages in research, such as improved stability and reduced metabolic rate. This makes it a valuable tool in studying the pharmacokinetics and pharmacodynamics of Nabumetone .

Properties

Molecular Formula

C27H26O3

Molecular Weight

404.5 g/mol

IUPAC Name

1,5-bis[6-(trideuteriomethoxy)naphthalen-2-yl]pentan-3-one

InChI

InChI=1S/C27H26O3/c1-29-26-13-9-21-15-19(3-7-23(21)17-26)5-11-25(28)12-6-20-4-8-24-18-27(30-2)14-10-22(24)16-20/h3-4,7-10,13-18H,5-6,11-12H2,1-2H3/i1D3,2D3

InChI Key

UMTKETXRHOPDDD-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)CCC(=O)CCC3=CC4=C(C=C3)C=C(C=C4)OC([2H])([2H])[2H]

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CCC(=O)CCC3=CC4=C(C=C3)C=C(C=C4)OC

Origin of Product

United States

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